3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure
Mechanism of Action
Target of Action
The primary targets of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine are proteins involved in the life cycle of Trypanosoma cruzi, a parasite responsible for Chagas disease . These proteins include Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .
Mode of Action
The compound interacts with its targets through molecular docking and dynamics . For instance, it acts on the active site of the CYP51 receptor, forming hydrogen interactions that establish a stable complex with the target .
Biochemical Pathways
The compound affects the biochemical pathways associated with the life cycle of T. cruzi. By interacting with key proteins, it disrupts the parasite’s normal functions, leading to inhibition of parasite proliferation .
Pharmacokinetics
The compound’s pharmacokinetics properties have been characterized using MPO-based ADMET prediction tests . The compound presents an alignment between permeability and hepatic clearance, although it presents low metabolic stability . It can form reactive metabolites from N-conjugation and C=C epoxidation .
Result of Action
The compound’s action results in the inhibition of T. cruzi proliferation in infected cell cultures . The in vitro tests showed that the compound’s LC50 was similar to that of the standard treatment, benznidazole , indicating its effectiveness against the parasite.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzohydrazide with cyanogen bromide in the presence of a base, leading to the formation of the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can improve reaction control and scalability, allowing for the production of large quantities of the compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorophenyl group.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The oxadiazole ring can be further modified through cyclization reactions with other reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted oxadiazole derivatives .
Scientific Research Applications
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is investigated for its herbicidal and fungicidal properties.
Materials Science: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazoles: These compounds share a similar oxadiazole ring structure and have comparable biological activities.
Amino-Pyrazoles: These compounds also contain nitrogen atoms and are studied for their medicinal properties.
Uniqueness
3-(2,4-Dichlorophenyl)-1,2,4-oxadiazol-5-amine is unique due to the presence of the dichlorophenyl group, which enhances its reactivity and potential biological activity compared to other oxadiazole derivatives .
Properties
IUPAC Name |
3-(2,4-dichlorophenyl)-1,2,4-oxadiazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3O/c9-4-1-2-5(6(10)3-4)7-12-8(11)14-13-7/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXSNXZRJBDXSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NOC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.